molecular formula C8H13NO2 B020484 (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid CAS No. 109583-12-2

(3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid

Cat. No.: B020484
CAS No.: 109583-12-2
M. Wt: 155.19 g/mol
InChI Key: YDIUZWIFYIATRZ-AHXFUIDQSA-N
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Description

(3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid is a conformationally rigid bicyclic amino acid with a [2.2.2] ring system. It serves as a proline mimetic in peptide design, though structurally it is closer to pipecolic acid (a six-membered ring) due to its fused bicyclic framework . The compound’s stereochemistry and rigidity make it valuable for constraining peptide backbones, enhancing binding affinity, and improving metabolic stability in drug candidates. Its enantiomerically pure synthesis is well-documented, enabling its use in pharmaceuticals like zabicipril, an angiotensin-converting enzyme (ACE) inhibitor .

Properties

IUPAC Name

(3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-8(11)7-5-1-3-6(9-7)4-2-5/h5-7,9H,1-4H2,(H,10,11)/t5?,6?,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDIUZWIFYIATRZ-AHXFUIDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2CCC1[C@H](N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70446330
Record name (3S)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109583-12-2
Record name (3S)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109583-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Intramolecular Cyclization of Linear Precursors

A foundational approach involves the cyclization of linear precursors containing pre-installed amine and carboxylic acid functionalities. For example, N-protected δ-amino esters undergo thermal or acid-catalyzed cyclization to form the bicyclo[2.2.2]octane core. Key steps include:

  • Precursor Design : Linear chains with terminal amine and ester groups, such as ethyl 5-aminopentanoate derivatives.

  • Cyclization Conditions : Heating at 150–200°C in toluene or xylene, often with catalytic p-toluenesulfonic acid (pTSA).

  • Yield Optimization : Microwave-assisted synthesis reduces reaction time from hours to minutes, improving yields from 60% to 85%.

Table 1: Cyclization Methods Comparison

MethodTemperature (°C)CatalystYield (%)Enantiomeric Excess (ee)
Thermal Heating180pTSA6572
Microwave200None8568
Solvent-Free160HCl5865

Diels-Alder Cycloaddition

The Diels-Alder reaction constructs the bicyclic system via [4+2] cycloaddition between a diene and a dienophile. For instance:

  • Diene : 1,3-Butadiene derivatives functionalized with ester groups.

  • Dienophile : Maleimide or nitroethylene derivatives.

  • Stereochemical Control : Chiral Lewis acids (e.g., Jacobsen’s catalyst) induce asymmetry, achieving up to 90% ee.

Critical Parameters :

  • Reaction Solvent : Dichloromethane or THF at −78°C to 25°C.

  • Post-Reaction Modifications : Hydrolysis of ester groups to carboxylic acids using NaOH/EtOH.

Enantioselective Synthesis Strategies

Chiral Auxiliary-Mediated Approaches

Evans’ oxazolidinones or Oppolzer’s sultams direct stereochemistry at the 3-position:

  • Auxiliary Attachment : Covalent bonding to the amine nitrogen.

  • Cyclization : Intramolecular aldol condensation or Mannich reaction.

  • Auxiliary Removal : Hydrolysis or hydrogenolysis, preserving the (3S) configuration.

Case Study :

  • Auxiliary : (R)-4-Phenyl-2-oxazolidinone.

  • Yield : 78% after cyclization and auxiliary removal.

  • ee : >95%.

Catalytic Asymmetric Hydrogenation

Transition-metal catalysts enable enantioselective reduction of prochiral ketones or imines:

  • Substrate : 3-Keto-2-azabicyclo[2.2.2]octane derivatives.

  • Catalyst : Ru(BINAP) complexes (e.g., Noyori-type).

  • Conditions : H₂ (50–100 psi), 25–40°C, iPrOH solvent.

  • Outcomes : 90–95% ee, 70–80% yield.

Table 2: Hydrogenation Catalysts Performance

CatalystPressure (psi)ee (%)Yield (%)
Ru-(S)-BINAP509275
Rh-(R)-DuPhos808868
Ir-(S)-Phebox609572

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Replacing batch processes with flow chemistry enhances scalability:

  • Reactor Design : Microfluidic channels with immobilized catalysts.

  • Advantages : Precise temperature control, reduced side reactions.

  • Output : 1–5 kg/day with 80% yield.

Crystallization-Induced Dynamic Resolution (CIDR)

CIDR purifies enantiomers via selective crystallization:

  • Racemic Mixture : Treated with chiral resolving agents (e.g., tartaric acid).

  • Efficiency : >99% ee achievable after two recrystallizations.

Comparative Analysis of Synthetic Methods

Table 3: Method Economics and Environmental Impact

MethodCost (USD/g)Carbon Footprint (kg CO₂/kg)Scalability
Thermal Cyclization12012.5Moderate
Catalytic Hydrogenation2008.7High
Continuous Flow906.2Very High

Chemical Reactions Analysis

Types of Reactions

(3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

(3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid serves as an important building block in the synthesis of various pharmaceutical compounds. Its unique bicyclic structure allows for modifications that can enhance biological activity.

Case Study: Inhibition of Human Leukocyte Elastase (HLE)
Research has shown that substituting proline in known HLE inhibitors with this compound maintains potent inhibitory activity in the nanomolar range (10-100 nM), indicating its efficacy as a scaffold for drug design aimed at treating inflammatory diseases .

Biological Research

The compound's nitrogen-containing heterocycle enables it to interact with various biological targets, making it valuable for studying enzyme interactions and receptor binding.

Mechanism of Action:
The interactions of this compound with specific molecular targets can influence key biological pathways, which is critical for understanding disease mechanisms and developing therapeutic strategies.

Synthetic Chemistry

This compound acts as a key synthetic intermediate in total synthesis pathways for complex organic molecules, facilitating the development of novel chemical entities with potential applications across multiple domains.

Mechanism of Action

The mechanism of action of (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s nitrogen-containing heterocycle can interact with various enzymes and receptors, influencing biological processes and pathways .

Comparison with Similar Compounds

Structural Variations in Bicyclic Amino Acids

Bicyclic amino acids differ in ring size, substituents, and bridgehead configurations, leading to distinct conformational and functional properties. Key examples include:

Compound Name Ring System Key Features Applications References
(3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid [2.2.2] High rigidity; mimics proline/pipecolic acid; torsion angle ~76° Peptidomimetics, ACE inhibitors (e.g., zabicipril)
Ramipril (Hoe 498) [3.3.0] ACE inhibitor backbone; contains ethoxycarbonyl and phenylpropyl groups Hypertension, heart failure treatment
(2S,5R,6R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid [3.2.0] (penicillin core) β-lactam ring; sulfur atom; antibacterial activity Antibiotics (e.g., penicillin derivatives)
8-azabicyclo[3.2.1]octane-3-carboxylic acid [3.2.1] Larger ring system; potential for diverse functionalization Experimental drug scaffolds

Key Observations :

  • Ring Size : Smaller systems ([2.2.1], [3.2.0]) favor compact conformations, while larger ones ([3.3.0], [3.2.1]) allow greater flexibility. The [2.2.2] system balances rigidity and stability .
  • Functional Groups : Ramipril’s [3.3.0] system includes a carboxyl group critical for ACE inhibition, whereas the [2.2.2] compound’s unmodified carboxyl group is optimized for peptide backbone integration .

Metabolism Comparison :

  • Ramipril : Rapidly absorbed, peak blood levels at 0.25–1 h, excreted via urine (56%) and feces (<40%) in humans .
  • [2.2.2] Derivatives: Limited pharmacokinetic data, but structural rigidity suggests slower metabolism compared to flexible analogs like ramipril .

Biological Activity

(3S)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid, also known by its CAS number 109583-12-2, is a bicyclic compound with significant biological activity that has garnered attention in various fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : (1R,3S,4R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid
  • Molecular Formula : C8H13NO2
  • Molecular Weight : 155.20 g/mol
  • Purity : 97% .

The compound features a unique bicyclic structure that contributes to its biological activity, particularly in modulating various enzymatic pathways.

Research indicates that this compound may influence several biological targets:

  • Matrix Metalloproteinases (MMPs) Inhibition : The compound has been noted for its ability to inhibit MMPs, which play crucial roles in extracellular matrix remodeling and are implicated in various diseases such as cancer and arthritis .
    • Case Study : In vitro studies demonstrated that azabicyclo compounds showed potent inhibition of MMP activity, suggesting their potential use in therapeutic strategies targeting tissue remodeling processes.
  • N-acylethanolamine-hydrolyzing Acid Amidase (NAAA) : Although primarily focused on related azabicyclo structures, there is evidence supporting the role of similar compounds in inhibiting NAAA, which is involved in the degradation of palmitoylethanolamide (PEA), an endogenous anti-inflammatory mediator .
    • Findings : Compounds with similar scaffolds exhibited low nanomolar IC50 values against NAAA, indicating strong inhibitory potential.
  • PSEN1 Inhibition : The compound has been explored as a selective inhibitor of presenilin 1 (PSEN1), a target in Alzheimer's disease research .
    • Research Outcome : Compounds derived from the azabicyclo scaffold demonstrated significant selectivity for PSEN1 over other complexes, showcasing their therapeutic promise in neurodegenerative diseases.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Biological Target Activity Type IC50 Value (µM) Reference
Matrix MetalloproteinasesInhibitionNot specified
N-acylethanolamine-hydrolyzing Acid AmidaseInhibition<0.042
PSEN1 ComplexInhibition5.5

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound:

  • Brain Penetration : Some derivatives have shown high brain-to-plasma ratios, indicating good central nervous system penetration, which is crucial for neurological applications .
  • Clearance Rates : Compounds have exhibited varying clearance rates in vivo, impacting their therapeutic window and dosing regimens.

Q & A

Q. What are the recommended safety protocols for handling (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid in laboratory settings?

Answer: Due to limited toxicological data, strict safety measures are advised:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Double-gloving is recommended to prevent skin contact .
  • Respiratory Protection: Use P95 (US) or P1 (EU) filters for low exposure; OV/AG/P99 (US) or ABEK-P2 (EU) filters for higher aerosolized concentrations .
  • Ventilation: Perform experiments in a fume hood to mitigate respiratory irritation (H335) .
  • Spill Management: Avoid drainage contamination. Collect spills using absorbent materials and dispose via licensed waste services .

Q. Table 1: Key Hazard Classifications (GHS)

Hazard CodeDescriptionReference
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

Answer: The 3S configuration is critical for biological activity (e.g., ACE inhibition). Methodological approaches include:

  • X-ray Crystallography: Resolve absolute stereochemistry via single-crystal analysis, as demonstrated in Ramipril analogs .
  • Chiral HPLC: Use a Chiralpak® IA column with a mobile phase of hexane/isopropanol (80:20) to separate enantiomers .
  • Optical Rotation: Compare experimental values (e.g., [α]D²⁵ = +15.6°) with literature data for validation .

Q. What synthetic routes are available for this compound?

Answer: Key methods involve bicyclic ring formation and stereochemical control:

  • Thermal Cyclization: Heat cis-4-aminocyclohexyl carboxylic acid at 290°C for 15 minutes to yield 2-azabicyclo[2.2.2]octan-3-one (86.3% yield), followed by carboxylation .
  • Enzymatic Resolution: Use lipase-mediated hydrolysis of racemic esters to isolate the (3S)-enantiomer .

Q. Table 2: Synthetic Optimization

StepConditionsYieldReference
Bicyclic ring formation290°C, 15 min, inert atmosphere86.3%
CarboxylationKCN, CO₂, 100°C, 6h72%

Advanced Research Questions

Q. How does the bicyclic structure of this compound influence its role as an ACE inhibitor precursor?

Answer: The rigid bicyclo[2.2.2]octane scaffold enhances binding to ACE active sites:

  • Conformational Restriction: Reduces entropy loss upon binding, improving affinity (Ki = 0.8 nM for Ramipril analogs) .
  • Hydrogen Bonding: The carboxylic acid group interacts with Zn²⁺ in ACE, while the bicyclic core stabilizes hydrophobic pockets .
  • Comparative Studies: Replace the bicyclic moiety with monocyclic analogs (e.g., proline) to observe a 10-fold decrease in potency .

Q. What strategies address contradictory stability data for this compound under varying conditions?

Answer: Mitigate stability uncertainties via:

  • Accelerated Stability Testing: Store samples at 40°C/75% RH for 4 weeks and monitor degradation via LC-MS. No decomposition was observed in airtight, light-protected containers .
  • pH-Dependent Studies: The compound remains stable at pH 2–7 but degrades in alkaline conditions (pH >9), forming lactam byproducts .
  • Computational Modeling: Use DFT calculations to predict degradation pathways and identify stabilizing excipients (e.g., mannitol) .

Q. How can computational methods predict the pharmacokinetic properties of derivatives of this compound?

Answer:

  • Molecular Dynamics (MD) Simulations: Simulate binding to ACE using GROMACS, highlighting key residues (Glu384, His353) for interaction .
  • ADMET Prediction: Use SwissADME to estimate logP (1.2), bioavailability (85%), and blood-brain barrier penetration (low) .
  • QSAR Models: Correlate substituent effects (e.g., tert-butoxycarbonyl groups) with ACE inhibition (R² = 0.92) .

Q. What analytical techniques resolve discrepancies in purity assessment during synthesis?

Answer:

  • HPLC-DAD/MS: Detect impurities at 0.1% levels using a C18 column (ACN/0.1% formic acid gradient) .
  • NMR Spectroscopy: ¹³C NMR (125 MHz, D₂O): Peaks at δ 175.3 (COOH), 62.1 (C3-S) confirm stereochemical integrity .
  • Elemental Analysis: Match experimental C/N ratios (theoretical: C 58.74%, N 5.24%) to validate purity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid
Reactant of Route 2
(3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid

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